molecular formula C12H16N2 B14140087 1-(Phenylmethyl)-4-piperidinimine CAS No. 1184176-91-7

1-(Phenylmethyl)-4-piperidinimine

Cat. No.: B14140087
CAS No.: 1184176-91-7
M. Wt: 188.27 g/mol
InChI Key: SFDHGXXRGYCVGA-UHFFFAOYSA-N
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Description

1-(Phenylmethyl)-4-piperidinimine is an organic compound that features a piperidine ring substituted with a phenylmethyl group

Preparation Methods

The synthesis of 1-(Phenylmethyl)-4-piperidinimine typically involves the reaction of piperidine with benzyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of piperidine attacks the benzyl chloride, resulting in the formation of the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(Phenylmethyl)-4-piperidinimine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into secondary amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the phenylmethyl group can be replaced by other substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Phenylmethyl)-4-piperidinimine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(Phenylmethyl)-4-piperidinimine involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which it is used.

Comparison with Similar Compounds

1-(Phenylmethyl)-4-piperidinimine can be compared with other similar compounds, such as:

    1-(Phenylmethyl)-piperidine: Similar structure but lacks the imine functionality.

    4-Benzylpiperidine: Another related compound with a different substitution pattern.

    N-Benzylpiperidine: Similar but with variations in the position of the substituent. The uniqueness of this compound lies in its specific substitution pattern and the presence of the imine group, which imparts distinct chemical and biological properties.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for further research and development.

Properties

CAS No.

1184176-91-7

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

1-benzylpiperidin-4-imine

InChI

InChI=1S/C12H16N2/c13-12-6-8-14(9-7-12)10-11-4-2-1-3-5-11/h1-5,13H,6-10H2

InChI Key

SFDHGXXRGYCVGA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1=N)CC2=CC=CC=C2

Origin of Product

United States

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